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molecular formula C15H13IO3 B8159307 Methyl 2-(benzyloxy)-4-iodobenzoate

Methyl 2-(benzyloxy)-4-iodobenzoate

Cat. No. B8159307
M. Wt: 368.17 g/mol
InChI Key: HWENNTOVWUCZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829588B2

Procedure details

The procedure is the same as that followed for methyl 4-iodo-2-phenethyloxybenzoate, using 5.6 ml of benzyl bromide, 14 g of caesium carbonate and 10 g of methyl 4-iodo-2-hydroxybenzoate in 200 ml of DMF. The suspension is stirred for 48 hours at room temperature. The organic phase is acidified at room temperature with a 2N hydrochloric acid solution to pH 5. The desired product is extracted by addition of ethyl ether. The organic phase is washed with water, dried with magnesium sulfate and concentrated using a rotary evaporator. 14 g of the expected compound are recovered in the form of a brown solid.
Name
methyl 4-iodo-2-phenethyloxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17]C=2)[CH:3]=1.C(Br)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].IC1C=CC(C(OC)=O)=C(O)C=1.Cl>CN(C=O)C>[CH2:13]([O:12][C:4]1[CH:3]=[C:2]([I:1])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[C:14]1[CH:15]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
methyl 4-iodo-2-phenethyloxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=C(C(=O)OC)C=C1)OCCC1=CC=CC=C1
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
caesium carbonate
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC(=C(C(=O)OC)C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The desired product is extracted by addition of ethyl ether
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
14 g of the expected compound are recovered in the form of a brown solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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